molecular formula C16H16O2 B6346288 (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-95-9

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6346288
CAS No.: 1354941-95-9
M. Wt: 240.30 g/mol
InChI Key: JKQUPKNAQWTXAP-ZHACJKMWSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a 4-ethylphenyl group and a 5-methylfuran-2-yl group connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-ethylbenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Chalcones, including this compound, are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Research may focus on evaluating these activities and understanding the underlying mechanisms.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For instance, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-1-(4-Ethylphenyl)-3-(2-furyl)prop-2-en-1-one
  • (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 5-methylfuran-2-yl groups may impart distinct properties compared to other chalcones.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUPKNAQWTXAP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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